Boc-D-homophenylalanine
Overview
Description
Boc-D-homophenylalanine is a compound with the molecular formula C15H21NO4 . It is also known by other synonyms such as BOC-D-HOPHE-OH, Boc-D-Homophe-OH, and BOC-D-HOMO-PHE . The IUPAC name for this compound is (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid .
Synthesis Analysis
While specific synthesis methods for Boc-D-homophenylalanine were not found in the search results, it is generally synthesized using Boc-protection . Boc-protection is a method used to protect an amino function during the synthesis of multifunctional targets .Molecular Structure Analysis
The molecular weight of Boc-D-homophenylalanine is 279.33 g/mol . The InChIKey, a unique identifier for the compound, is MCODLPJUFHPVQP-GFCCVEGCSA-N . The compound has a total of 41 bonds, including 20 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis
Boc-D-homophenylalanine appears as a white to off-white powder . It has a melting point of 73-79 ºC .Scientific Research Applications
Boc-D-homophenylalanine is a type of organic reagent . It is used in the field of peptide synthesis . The Boc group (tert-butyloxycarbonyl) is a protective group used in organic synthesis. In the context of peptides, the Boc group prevents unwanted peptide bonding.
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Organic Reagents : Boc-D-Homophenylalanine is used as an organic reagent . Organic reagents are substances used in a chemical reaction to detect, measure, examine, or produce other substances. They’re typically used in scientific research and industrial chemical processes.
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Active Matter Research : Boc-D-Homophenylalanine might be used in the field of active matter, which is an emerging area of research that unites investigators from physics, chemistry, materials science, as well as from more biologically oriented disciplines . Active matter is composed of self-propelled colloidal and biological systems, and the dissipation of energy is essential for it. This gives rise to complex interactions with the environment, pattern formations, or collective behaviors .
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Microbial Cell Factories : Boc-D-Homophenylalanine might be used in the field of microbial cell factories . This involves the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield .
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Chemoselective BOC Protection : Boc-D-Homophenylalanine can be used in the chemoselective BOC protection of amines in catalyst and solvent-free media . This is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Safety And Hazards
Boc-D-homophenylalanine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODLPJUFHPVQP-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373159 | |
Record name | Boc-D-homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-homophenylalanine | |
CAS RN |
82732-07-8 | |
Record name | Boc-D-homophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-4-phenylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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